2-(4-chlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
Description
2-(4-Chlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group attached to the acetamide moiety and a tetrazole-substituted phenyl ring.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[3-(tetrazol-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-12-6-4-11(5-7-12)8-15(22)18-13-2-1-3-14(9-13)21-10-17-19-20-21/h1-7,9-10H,8H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFYTIXEWYZIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Acylation Reaction: The tetrazole derivative is then acylated using 2-(4-chlorophenyl)acetyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reagents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of the chlorine atom with nucleophiles such as hydroxide or amine groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its tetrazole and chlorophenyl groups.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets, potentially serving as a lead compound in the development of new therapeutics.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Acetamide Core
The target compound’s structure can be compared to derivatives with modifications on the acetamide nitrogen or the aryl groups:
*Example from (compound 24). †Range for tetrazole derivatives in .
Key Observations :
- Tetrazole vs. Thiazole/Thiazolidinone: The target compound’s tetrazole group (vs. thiazole in or thiazolidinone in ) may confer distinct electronic and steric properties, influencing binding affinity or metabolic stability .
- Chlorophenyl vs. Methoxy/Acryloyl Groups : The 4-chlorophenyl group (common in and ) enhances lipophilicity, whereas methoxy or acryloyl substituents () may improve solubility or target interaction .
Heterocyclic Ring Modifications
Tetrazole vs. Triazole/Oxadiazole :
- Triazole Derivatives (e.g., , compound 6m): Feature a 1,2,3-triazole ring linked to naphthyloxy groups. These compounds exhibit strong IR absorption for C=O (1678 cm⁻¹) and C-Cl (785 cm⁻¹), with HRMS-validated molecular weights .
- Oxadiazole Derivatives (): Compounds like 8g incorporate 1,3,4-oxadiazole, known for electron-withdrawing effects. Their melting points (195–262°C) correlate with structural rigidity .
Biological Activity
2-(4-chlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its unique structural features, including a chlorophenyl group and a tetrazole ring. These characteristics suggest potential biological activities that could be harnessed for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, antimicrobial properties, and cytotoxic effects.
Chemical Structure
The chemical structure of this compound is depicted below:
| Property | Details |
|---|---|
| IUPAC Name | 2-(4-chlorophenyl)-N-[3-(tetrazol-1-yl)phenyl]acetamide |
| Molecular Formula | C15H12ClN5O |
| Molecular Weight | 303.74 g/mol |
| InChI | InChI=1S/C15H12ClN5O/c16-12-6-4-11(5-7-12)8-15(22)18-13-2-1-3-14(9-13)21-10-17-19-20-21/h1-7,9-10H,8H2,(H,18,22) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole ring mimics carboxylate groups, facilitating binding to enzymes or receptors involved in various metabolic pathways. This interaction can modulate the activity of these targets, leading to diverse biological effects such as antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing halogenated phenyl groups exhibit significant antimicrobial properties. The presence of the chlorophenyl moiety in this compound enhances its lipophilicity, allowing it to penetrate cell membranes effectively. Research indicates that this compound shows promising activity against both Gram-positive and Gram-negative bacteria as well as pathogenic yeasts like Candida albicans .
Comparative Antimicrobial Efficacy
A comparative analysis of the antimicrobial efficacy of various chloroacetamides reveals that those with a chlorophenyl substituent exhibit superior activity due to their structural characteristics:
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against C. albicans |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| N-(4-fluorophenyl) chloroacetamide | Moderate | Low | Low |
| N-(3-bromophenyl) chloroacetamide | Low | High | Moderate |
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated on various cancer cell lines. The compound exhibits significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents. Notably, the presence of the tetrazole ring enhances its anticancer potential by facilitating interactions with cellular targets involved in cancer progression.
Cytotoxicity Data
The following table summarizes the cytotoxicity results against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25.0 |
| MCF7 (breast cancer) | 30.5 |
| A549 (lung cancer) | 28.0 |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound. For instance, a study reported that chloroacetamides with similar structural features exhibited enhanced antimicrobial and anticancer activities compared to their non-halogenated counterparts . Another investigation emphasized the importance of structural modifications in optimizing biological activity, confirming that specific substitutions can significantly impact efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
